2-(3-Methoxyphenyl)-5,6-dimethyl-1H-benzo[d]imidazole
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Overview
Description
2-(3-Methoxyphenyl)-5,6-dimethyl-1H-benzo[d]imidazole is a heterocyclic compound that belongs to the benzimidazole family Benzimidazoles are known for their broad spectrum of biological activities, including antiviral, anticancer, and antimicrobial properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Methoxyphenyl)-5,6-dimethyl-1H-benzo[d]imidazole typically involves the condensation of ortho-phenylenediamine with 3-methoxybenzaldehyde under acidic conditions. The reaction is often carried out in the presence of a catalyst such as polyphosphoric acid or sulfuric acid. The mixture is heated to facilitate the cyclization process, leading to the formation of the benzimidazole ring .
Industrial Production Methods
In an industrial setting, the synthesis can be scaled up using continuous flow reactors to ensure consistent product quality and yield. The use of microwave-assisted synthesis has also been explored to reduce reaction times and improve efficiency .
Chemical Reactions Analysis
Types of Reactions
2-(3-Methoxyphenyl)-5,6-dimethyl-1H-benzo[d]imidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide to introduce additional functional groups.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride to modify the benzimidazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Chlorinating agents like thionyl chloride for introducing chlorine atoms.
Major Products Formed
Oxidation: Formation of benzimidazole derivatives with additional oxygen-containing functional groups.
Reduction: Formation of reduced benzimidazole derivatives.
Substitution: Formation of halogenated benzimidazole derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent for treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials with specific properties, such as fluorescence
Mechanism of Action
The mechanism of action of 2-(3-Methoxyphenyl)-5,6-dimethyl-1H-benzo[d]imidazole involves its interaction with specific molecular targets within cells. The compound can bind to DNA and proteins, disrupting their normal functions. This can lead to the inhibition of cell proliferation and induction of apoptosis in cancer cells. The exact molecular pathways involved may vary depending on the specific biological context .
Comparison with Similar Compounds
Similar Compounds
8-(2-Methoxyphenyl)-6-methyl-2-(1-methyl-1H-benzo[d]imidazol-2-yl)quinoline: Exhibits similar biological activities and is used in similar applications.
2-Phenylbenzimidazole Derivatives: Known for their anticancer and antimicrobial properties.
Uniqueness
2-(3-Methoxyphenyl)-5,6-dimethyl-1H-benzo[d]imidazole is unique due to the specific positioning of the methoxy and dimethyl groups, which enhance its chemical reactivity and potential for diverse applications. Its unique structure allows for specific interactions with molecular targets, making it a valuable compound for scientific research and industrial applications .
Properties
Molecular Formula |
C16H16N2O |
---|---|
Molecular Weight |
252.31 g/mol |
IUPAC Name |
2-(3-methoxyphenyl)-5,6-dimethyl-1H-benzimidazole |
InChI |
InChI=1S/C16H16N2O/c1-10-7-14-15(8-11(10)2)18-16(17-14)12-5-4-6-13(9-12)19-3/h4-9H,1-3H3,(H,17,18) |
InChI Key |
SKYOJUOXZYMBOH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1C)N=C(N2)C3=CC(=CC=C3)OC |
Origin of Product |
United States |
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